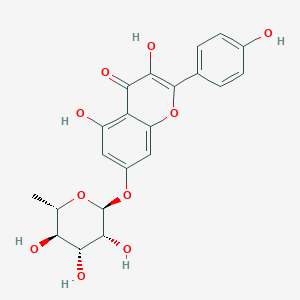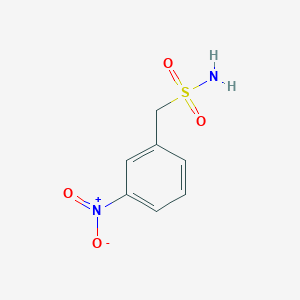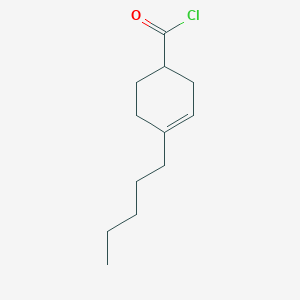
4-Pentylcyclohex-3-ene-1-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pentylcyclohex-3-ene-1-carbonyl chloride, also known as PCPCC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of cyclohexene and is known for its unique chemical properties that make it useful in several research areas.
Mecanismo De Acción
The mechanism of action of 4-Pentylcyclohex-3-ene-1-carbonyl chloride is based on its chemical structure, which contains a carbonyl chloride group. This group is highly reactive and can participate in various chemical reactions such as nucleophilic substitution and addition reactions. The reactivity of the carbonyl chloride group makes 4-Pentylcyclohex-3-ene-1-carbonyl chloride a useful reagent in several organic reactions.
Efectos Bioquímicos Y Fisiológicos
4-Pentylcyclohex-3-ene-1-carbonyl chloride has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that this compound may have potential applications in the field of drug discovery. 4-Pentylcyclohex-3-ene-1-carbonyl chloride can be used as a building block for the synthesis of new compounds that may have pharmacological activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-Pentylcyclohex-3-ene-1-carbonyl chloride is its high reactivity, which makes it a useful reagent in various organic reactions. However, this compound is also highly reactive towards water and other nucleophiles, which can limit its use in certain reactions. Additionally, 4-Pentylcyclohex-3-ene-1-carbonyl chloride is a toxic compound and should be handled with care in the laboratory.
Direcciones Futuras
There are several future directions for research on 4-Pentylcyclohex-3-ene-1-carbonyl chloride. One potential application of this compound is in the field of drug discovery. 4-Pentylcyclohex-3-ene-1-carbonyl chloride can be used as a building block for the synthesis of new compounds that may have pharmacological activity. Additionally, 4-Pentylcyclohex-3-ene-1-carbonyl chloride can be used in the synthesis of new materials with unique properties. Further research is needed to explore the potential applications of 4-Pentylcyclohex-3-ene-1-carbonyl chloride in these areas.
Métodos De Síntesis
4-Pentylcyclohex-3-ene-1-carbonyl chloride can be synthesized through a chemical reaction between cyclohexene and pentylchloroformate. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure conditions. The resulting product is purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
4-Pentylcyclohex-3-ene-1-carbonyl chloride has been extensively studied for its potential applications in various scientific research areas. One of the most significant applications of this compound is in the field of organic synthesis. 4-Pentylcyclohex-3-ene-1-carbonyl chloride can be used as a reagent in various organic reactions, including the synthesis of new compounds and natural products.
Propiedades
Número CAS |
155468-70-5 |
|---|---|
Nombre del producto |
4-Pentylcyclohex-3-ene-1-carbonyl chloride |
Fórmula molecular |
C12H19ClO |
Peso molecular |
214.73 g/mol |
Nombre IUPAC |
4-pentylcyclohex-3-ene-1-carbonyl chloride |
InChI |
InChI=1S/C12H19ClO/c1-2-3-4-5-10-6-8-11(9-7-10)12(13)14/h6,11H,2-5,7-9H2,1H3 |
Clave InChI |
ZJTCQJPFUDJDKL-UHFFFAOYSA-N |
SMILES |
CCCCCC1=CCC(CC1)C(=O)Cl |
SMILES canónico |
CCCCCC1=CCC(CC1)C(=O)Cl |
Sinónimos |
3-Cyclohexene-1-carbonyl chloride, 4-pentyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



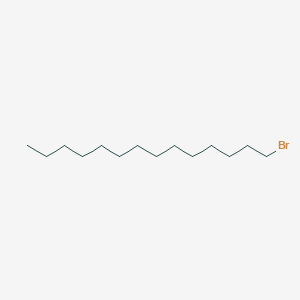
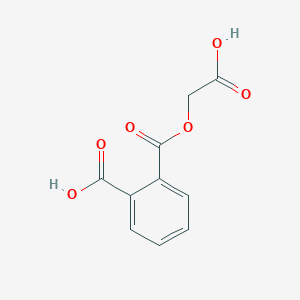
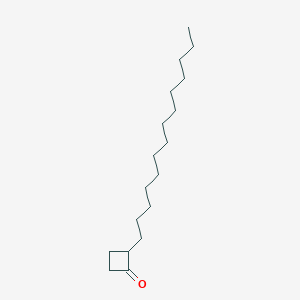
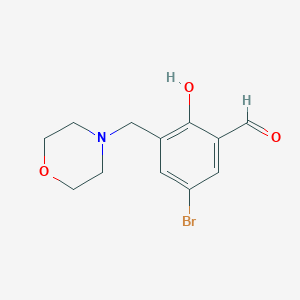
![1H-Benzimidazole, 2-[[(3-methyl-4-nitro-2-pyridinyl)methyl]thio]-](/img/structure/B124025.png)
![(3AR,6aR)-2-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole](/img/structure/B124026.png)
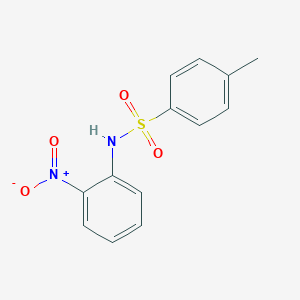
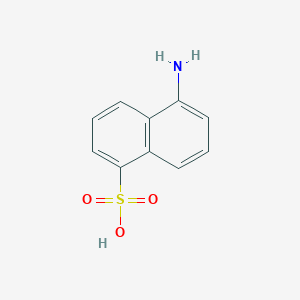
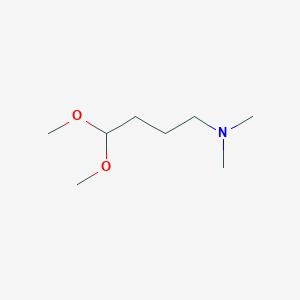
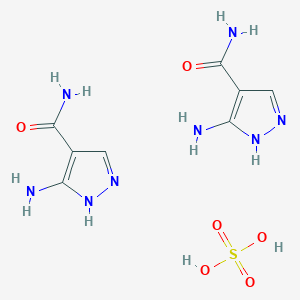
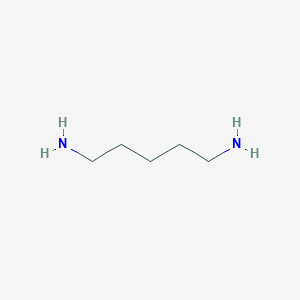
![2-Azetidinone, 3-[(1S)-1,2-dihydroxyethyl]-1-(4-fluorophenyl)-4-[4-(phenylmethoxy)phenyl]-, (3S,4S)-](/img/structure/B124048.png)
